molecular formula C14H13N5O2S B2439461 2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile CAS No. 2097890-17-8

2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile

Cat. No.: B2439461
CAS No.: 2097890-17-8
M. Wt: 315.35
InChI Key: JWYTZLHHWBXSHK-UHFFFAOYSA-N
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Description

2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that features a pyridazine ring, an azetidine ring, and a benzonitrile group

Preparation Methods

The synthesis of 2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyridazine and azetidine intermediates. The pyridazine ring can be synthesized through the reaction of hydrazine with diketones or esters, while the azetidine ring is often formed via cyclization reactions involving amines and halogenated compounds. The final step involves the sulfonylation of the azetidine intermediate with a benzonitrile derivative under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other pyridazine and azetidine derivatives, such as:

Properties

IUPAC Name

2-[3-(pyridazin-3-ylamino)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c15-8-11-4-1-2-5-13(11)22(20,21)19-9-12(10-19)17-14-6-3-7-16-18-14/h1-7,12H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYTZLHHWBXSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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